Cas no 191739-40-9 (4-N-Cbz-2-hydroxymethyl-piperazine)
4-N-Cbz-2-hydroxymethyl-piperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-Piperazinecarboxylicacid, 3-(hydroxymethyl)-, phenylmethyl ester
- 4-N-Cbz-(2-Hydroxymethyl)piperazine
- 3-(Hydroxymethyl)piperazin-1-carboxylic acid benzyl ester
- 3-hydroxymethyl-piperazine-1-carboxylic acid benzyl ester
- 4-N-benzyloxycarbonyl-2-hydroxymethylpiperazine
- 4-N-CBZ-2-HYDROXYMETHYL-PIPERAZINE
- REF DUPL: 4-N-Cbz-2-Hydroxymethyl-piperazine
- 1-Cbz-3-Hydroxymethylpiperazine hydrochloride
- benzyl 3-(hydroxymethyl)piperazine-1-carboxylate
- 1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-, phenylmethyl ester
- 4-n-cbz-2-hydroxymethylpiperazine
- (+/-)-3-Hydroxymethylpiperazine-1-carboxylic acid phenylmethylester
- SCHEMBL1624293
- FT-0771360
- 1-Cbz-3-(hydroxymethyl)piperazine
- FT-0773642
- CS-0146553
- (R)-(4-Cbz-2-piperazinyl)methanol
- 191739-40-9
- SB46360
- Ethylpiperidinoacetylaminobenzoate
- FT-0657340
- SY099139
- 4-n-cbz-2-hydroxymethyl piperazine
- MFCD03001722
- SY008702
- DTXSID30373870
- MFCD09954308
- WYLJXEXNZWQHBJ-UHFFFAOYSA-N
- Benzyl 3-(hydroxymethyl)-1-piperazinecarboxylate
- AKOS015897795
- AB12873
- 4-N-Cbz-2-(hydroxymethyl)piperazine
- Q-102938
- SB48163
- DS-12601
- DB-079480
- DB-079481
- DB-012216
- Benzyl (3S)-3-(hydroxymethyl)-1-piperazinecarboxylate
- 4-N-Cbz-2-hydroxymethyl-piperazine
-
- MDL: MFCD03001722
- Inchi: 1S/C13H18N2O3/c16-9-12-8-15(7-6-14-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2
- InChI Key: WYLJXEXNZWQHBJ-UHFFFAOYSA-N
- SMILES: OCC1CN(C(=O)OCC2C=CC=CC=2)CCN1
Computed Properties
- Exact Mass: 250.13200
- Monoisotopic Mass: 250.132
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.3
- Topological Polar Surface Area: 61.8
Experimental Properties
- Density: 1.189
- Boiling Point: 147.1°C at 760 mmHg
- Flash Point: 204°C
- Refractive Index: 1.549
- PSA: 61.80000
- LogP: 0.85600
4-N-Cbz-2-hydroxymethyl-piperazine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261;P305+P351+P338
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
4-N-Cbz-2-hydroxymethyl-piperazine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-N-Cbz-2-hydroxymethyl-piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM116569-1g |
1-Cbz-3-(hydroxymethyl)piperazine |
191739-40-9 | 95+% | 1g |
$162 | 2021-08-06 | |
| Chemenu | CM116569-5g |
1-Cbz-3-(hydroxymethyl)piperazine |
191739-40-9 | 95+% | 5g |
$596 | 2021-08-06 | |
| Fluorochem | 011608-250mg |
4-N-Cbz-2-Hydroxymethyl-piperazine |
191739-40-9 | 95% | 250mg |
£56.00 | 2022-02-28 | |
| Fluorochem | 011608-5g |
4-N-Cbz-2-Hydroxymethyl-piperazine |
191739-40-9 | 95% | 5g |
£555.00 | 2022-02-28 | |
| Fluorochem | 049029-250mg |
1-Cbz-3-Hydroxymethylpiperazine hydrochloride |
191739-40-9 | 95% | 250mg |
£98.00 | 2022-03-01 | |
| Fluorochem | 049029-1g |
1-Cbz-3-Hydroxymethylpiperazine hydrochloride |
191739-40-9 | 95% | 1g |
£245.00 | 2022-03-01 | |
| AstaTech | 68139-0.25/G |
4-N-CBZ-2-HYDROXYMETHYL-PIPERAZINE |
191739-40-9 | 97% | 0.25g |
$69 | 2023-09-16 | |
| AstaTech | 68139-1/G |
4-N-CBZ-2-HYDROXYMETHYL-PIPERAZINE |
191739-40-9 | 97% | 1g |
$177 | 2023-09-16 | |
| AstaTech | 68139-5/G |
4-N-CBZ-2-HYDROXYMETHYL-PIPERAZINE |
191739-40-9 | 97% | 5g |
$744 | 2023-09-16 | |
| Fluorochem | 011608-1g |
4-N-Cbz-2-Hydroxymethyl-piperazine |
191739-40-9 | 95% | 1g |
£140.00 | 2022-02-28 |
4-N-Cbz-2-hydroxymethyl-piperazine Suppliers
4-N-Cbz-2-hydroxymethyl-piperazine Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Additional information on 4-N-Cbz-2-hydroxymethyl-piperazine
4-N-Cbz-2-hydroxymethyl-piperazine (CAS No. 191739-40-9): A Versatile Building Block in Medicinal Chemistry
4-N-Cbz-2-hydroxymethyl-piperazine (CAS No. 191739-40-9) is a highly valuable intermediate in pharmaceutical research and drug development. This compound, featuring a piperazine core with a Cbz (carbobenzyloxy) protecting group and a hydroxymethyl substituent, has gained significant attention due to its structural versatility and applications in synthesizing bioactive molecules. Researchers frequently search for terms like "4-N-Cbz-2-hydroxymethyl-piperazine synthesis", "Cbz-protected piperazine derivatives", and "piperazine-based drug scaffolds", reflecting its importance in modern medicinal chemistry.
The hydroxymethyl-piperazine moiety in this compound serves as a crucial building block for designing kinase inhibitors, GPCR modulators, and CNS-active compounds. Recent trends in drug discovery, particularly in areas like targeted cancer therapies and neurodegenerative disease research, have increased demand for such specialized intermediates. The Cbz protecting group offers excellent stability during synthetic transformations while allowing for selective deprotection when needed, making 191739-40-9 particularly useful in multi-step syntheses.
From a chemical perspective, 4-N-Cbz-2-hydroxymethyl-piperazine demonstrates excellent solubility in common organic solvents like dichloromethane, THF, and DMF, which facilitates its use in various coupling reactions. The compound's chiral center at the 2-position makes it valuable for creating enantiomerically pure pharmaceuticals, addressing the growing industry focus on chiral drug development. Analytical data shows characteristic peaks in 1H NMR (δ 7.35-7.25 for aromatic protons) and 13C NMR (δ 156.5 for carbonyl carbon), which aid in quality control during production.
The pharmaceutical applications of CAS 191739-40-9 are particularly relevant in current research areas such as protein-protein interaction inhibitors and allosteric modulators. Its structural features allow for easy functionalization at both the hydroxymethyl group (through esterification or ether formation) and the secondary amine (after Cbz deprotection). This dual reactivity pattern explains why search queries like "modifications of hydroxymethyl-piperazine" and "Cbz deprotection conditions" frequently appear in scientific literature searches.
Recent advances in flow chemistry and continuous manufacturing have created new opportunities for utilizing 4-N-Cbz-2-hydroxymethyl-piperazine in automated synthesis platforms. The compound's stability under various conditions makes it suitable for high-throughput screening applications and combinatorial chemistry approaches. Furthermore, its relevance to fragment-based drug design strategies has grown, particularly in addressing challenging targets like protein kinases and epigenetic regulators.
Quality specifications for 191739-40-9 typically require ≥98% purity by HPLC analysis, with strict controls on residual solvents and heavy metals. The growing emphasis on green chemistry principles has led to improved synthetic routes that reduce environmental impact while maintaining high yields. These developments respond to increasing industry searches for "sustainable synthesis of piperazine derivatives" and "green methods for Cbz protection".
In the context of intellectual property, 4-N-Cbz-2-hydroxymethyl-piperazine appears in numerous patent applications as a key intermediate for innovative drug candidates. Its structural features are particularly valuable in developing compounds with improved blood-brain barrier penetration and target selectivity - two hot topics in current medicinal chemistry research. The compound's versatility also makes it valuable for creating PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation technologies.
The future outlook for CAS 191739-40-9 remains positive, driven by ongoing research into personalized medicine and precision therapeutics. As drug discovery increasingly focuses on difficult-to-drug targets, the demand for sophisticated building blocks like Cbz-protected hydroxymethyl-piperazine will likely continue to grow. Its balanced properties of reactivity, stability, and functional group compatibility ensure its continued relevance in pharmaceutical innovation.
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